molecular formula C7H9NO B152113 (R)-2-(1-Hydroxyethyl)pyridine CAS No. 27911-63-3

(R)-2-(1-Hydroxyethyl)pyridine

Cat. No. B152113
Key on ui cas rn: 27911-63-3
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-ZCFIWIBFSA-N
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Patent
US08871981B2

Procedure details

2-(1-Hydroxyethyl)pyridine (76.8 mg, 0.624 mmol) was oxidized in the same manner as that described in Example 8, (a) (except that Nor-AZADO was used at 3 mol %, and the reaction was performed at room temperature) to obtain the objective compound (66.0 mg; yield, 87.4%). The spectrum data were found to be the same as those obtained in Example 6, (h).
Quantity
76.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Nor-AZADO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6]N=1)[CH3:3].C1(CC[CH:18]([OH:20])C)C=CC=CC=1.C1C2C3[NH+]([O-:30])C(C2)CC1C3>>[CH3:18][O:20][C:4]1[CH:9]=[CH:8][C:7]([CH2:6][OH:30])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
76.8 mg
Type
reactant
Smiles
OC(C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)O
Step Three
Name
Nor-AZADO
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CC3CC1C(C2)[NH+]3[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was performed at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
the objective compound (66.0 mg; yield, 87.4%)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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